molecular formula C15H11FN2 B13426474 3-(N-p-Fluorophenylformimidoyl)indole CAS No. 22394-32-7

3-(N-p-Fluorophenylformimidoyl)indole

Cat. No.: B13426474
CAS No.: 22394-32-7
M. Wt: 238.26 g/mol
InChI Key: QCFXPMWONHBKIA-UHFFFAOYSA-N
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Description

3-(N-p-Fluorophenylformimidoyl)indole is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions . For the specific synthesis of 3-(N-p-Fluorophenylformimidoyl)indole, the following steps can be employed:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where an aryl hydrazone reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the indole core.

    Addition of the Formimidoyl Group: The formimidoyl group can be added using a formylation reaction, where a formylating agent reacts with the indole core to introduce the formimidoyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(N-p-Fluorophenylformimidoyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological processes and interactions with biomolecules.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials, such as polymers or dyes, with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-p-Fluorophenylformimidoyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A naturally occurring indole derivative with anticancer and antioxidant properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-propionic acid: An indole derivative with neuroprotective and antioxidant effects.

Uniqueness

3-(N-p-Fluorophenylformimidoyl)indole is unique due to its specific structural features, including the fluorophenyl and formimidoyl groups. These modifications may confer distinct biological activities and properties compared to other indole derivatives. The presence of the fluorine atom, in particular, can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets .

Properties

CAS No.

22394-32-7

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C15H11FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H

InChI Key

QCFXPMWONHBKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)F

Origin of Product

United States

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